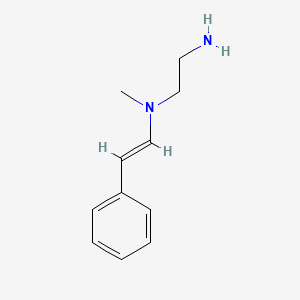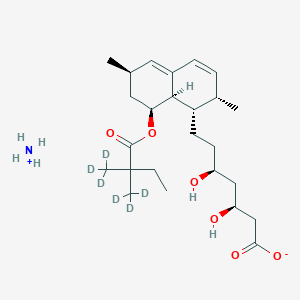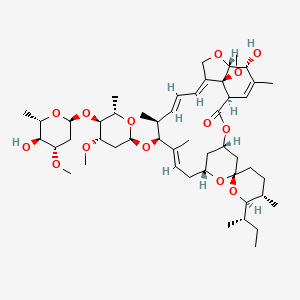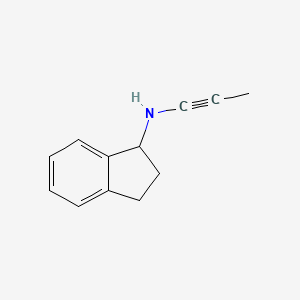
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester is a specialized organic compound used in various scientific research fields. This compound is characterized by its unique structure, which includes a formylamino group, a hydroxy group, and an ethyl ester group. The presence of the 13C2 isotope makes it particularly useful in isotopic labeling studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester typically involves the reaction of formylamino compounds with hydroxypropenoic acid derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired ester. For example, the use of methanesulfonic acid under reflux conditions in methanol has been reported to yield good results .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The formylamino group can be reduced to amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include ketones, amines, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and isotopic labeling studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The formylamino group can form hydrogen bonds with biological molecules, while the hydroxy and ester groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester: Lacks the 13C2 isotope, making it less useful for isotopic labeling studies.
2-(Amino)-3-hydroxy-2-propenoic Acid Ethyl Ester: Lacks the formyl group, altering its reactivity and biological activity.
3-Hydroxy-2-propenoic Acid Ethyl Ester: Lacks both the formylamino group and the 13C2 isotope, significantly changing its properties.
Uniqueness
The presence of the 13C2 isotope in 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester makes it particularly valuable for isotopic labeling studies, allowing researchers to trace the compound’s metabolic pathways and interactions with high precision.
Propiedades
Fórmula molecular |
C6H9NO4 |
|---|---|
Peso molecular |
161.13 g/mol |
Nombre IUPAC |
ethyl 2-formamido-3-hydroxy(1,2-13C2)prop-2-enoate |
InChI |
InChI=1S/C6H9NO4/c1-2-11-6(10)5(3-8)7-4-9/h3-4,8H,2H2,1H3,(H,7,9)/i5+1,6+1 |
Clave InChI |
RJBSOMXFPQSWKA-MPOCSFTDSA-N |
SMILES isomérico |
CCO[13C](=O)[13C](=CO)NC=O |
SMILES canónico |
CCOC(=O)C(=CO)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)
![1-(1,2,3,4-Tetrahydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13837748.png)






![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)

![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)
